Cas no 2172492-16-7 (2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile)
Il composto 2-1-(1-idrossibutan-2-il)-5-(3-metilbutil)-1H-1,2,3-triazol-4-ilacetonitrile è un derivato triazolico con una struttura molecolare unica, caratterizzata dalla presenza di un gruppo idrossilico e di una catena laterale isoprenoide. La sua configurazione chimica lo rende particolarmente interessante per applicazioni in sintesi organica e come intermedio nella produzione di farmaci. La combinazione del gruppo 1,2,3-triazolo con il nitrile acetonitrile offre reattività selettiva, utile in reazioni di cicloaddizione e funzionalizzazione. La presenza del gruppo idrossilico migliora la solubilità in solventi polari, facilitando la manipolazione in condizioni di laboratorio. Questo composto è particolarmente adatto per studi di modulazione farmacologica e come building block in chimica combinatoria.
2172492-16-7 structure
Product Name:2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile
Numero CAS:2172492-16-7
MF:C13H22N4O
MW:250.339982509613
CID:6294789
PubChem ID:165597669
Update Time:2025-07-17
2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile
- 2172492-16-7
- EN300-1598829
- 2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile
-
- Inchi: 1S/C13H22N4O/c1-4-11(9-18)17-13(6-5-10(2)3)12(7-8-14)15-16-17/h10-11,18H,4-7,9H2,1-3H3
- Chiave InChI: SLXSLHSAESVSTN-UHFFFAOYSA-N
- Sorrisi: OCC(CC)N1C(=C(CC#N)N=N1)CCC(C)C
Proprietà calcolate
- Massa esatta: 250.17936134g/mol
- Massa monoisotopica: 250.17936134g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 7
- Complessità: 286
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 74.7Ų
2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598829-0.05g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 0.05g |
$1764.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-0.1g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 0.1g |
$1849.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-0.25g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 0.25g |
$1933.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-0.5g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 0.5g |
$2017.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-1.0g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 1g |
$2101.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-2.5g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 2.5g |
$4117.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-5.0g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 5g |
$6092.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-10.0g |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 10g |
$9032.0 | 2023-06-04 | ||
| Enamine | EN300-1598829-50mg |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 50mg |
$1764.0 | 2023-09-23 | ||
| Enamine | EN300-1598829-100mg |
2-[1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172492-16-7 | 100mg |
$1849.0 | 2023-09-23 |
2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile Letteratura correlata
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
2172492-16-7 (2-1-(1-hydroxybutan-2-yl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso